molecular formula C20H28N2O3 B2637135 3-cyclopentyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide CAS No. 921813-33-4

3-cyclopentyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide

Cat. No. B2637135
M. Wt: 344.455
InChI Key: VDCZMEXTYHOYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopentyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide is a useful research compound. Its molecular formula is C20H28N2O3 and its molecular weight is 344.455. The purity is usually 95%.
BenchChem offers high-quality 3-cyclopentyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopentyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

PF-04991532 , a compound with a cyclopentyl group and involved in glucose metabolism, was studied for its pharmacokinetics and metabolism, including the identification of human circulating metabolites. The study highlighted the importance of understanding the metabolic pathways and potential implications in safety testing for compounds used in diabetes treatment (Sharma et al., 2015).

Novel Cannabimimetic Compounds

Research into 3-(4-Methoxybenzoyl)-1-pentylindole (RCS-4) , a synthetic cannabimimetic, involved identifying urinary metabolites to understand its metabolism. This could provide a framework for the metabolic study of related compounds, offering insights into their potential therapeutic or research applications (Kavanagh et al., 2012).

Drug Metabolism and Disposition

A study on INCB018424 , a selective Janus kinase inhibitor, detailed its metabolism, excretion, and pharmacokinetics in humans. Understanding these aspects is crucial for the development of new therapeutic agents, suggesting similar research applications for the compound (Shilling et al., 2010).

Brominated Flame Retardants

Investigations into various brominated flame retardants have implications for human exposure and environmental health. While not directly related, such research underscores the importance of studying the environmental and health impacts of chemical compounds, which could extend to the compound of interest (Zhou et al., 2014).

properties

IUPAC Name

3-cyclopentyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-20(2)13-25-17-12-15(9-10-16(17)22(3)19(20)24)21-18(23)11-8-14-6-4-5-7-14/h9-10,12,14H,4-8,11,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCZMEXTYHOYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)CCC3CCCC3)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide

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